(3-Cyclobutylisoxazol-5-yl)methanol
Description
Properties
CAS No. |
121604-46-4 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.181 |
IUPAC Name |
(3-cyclobutyl-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C8H11NO2/c10-5-7-4-8(9-11-7)6-2-1-3-6/h4,6,10H,1-3,5H2 |
InChI Key |
ZGTHEZODTASENW-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C2=NOC(=C2)CO |
Synonyms |
5-Isoxazolemethanol,3-cyclobutyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) Substituent Effects on Physical and Chemical Properties
(3-Phenylisoxazol-5-yl)methanol Structure: Aromatic phenyl group at position 3 . Key Properties:
- Higher molecular weight compared to alkyl-substituted analogs (e.g., methyl or cyclobutyl), affecting solubility and melting points.
(3-(2-Bromophenyl)isoxazol-5-yl)methanol Structure: 2-Bromophenyl group at position 3 . Key Properties:
- Bromine introduces electronegativity and steric hindrance, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Applications: Valued as a research chemical in medicinal chemistry for halogen-directed synthetic modifications .
(3-Methylisoxazol-5-yl)methanol Structure: Methyl group at position 3 . Key Properties:
- Smaller substituent reduces steric bulk, improving solubility in polar solvents.
- High purity (97%) and commercial availability make it a common building block in organic synthesis .
Key Properties:
- Oxazole ring (oxygen and nitrogen positions swapped vs. isoxazole) alters electronic distribution and reactivity.
- Synthesis yield: 90%; NMR data (δ 4.46 ppm for -CH₂OH) indicates distinct electronic environments compared to isoxazole analogs .
Spectroscopic Data Highlights
- (2-Cyclohexyl-5-methyloxazol-4-yl)-methanol: ¹H NMR (CDCl₃): δ 4.46 (s, -CH₂OH), 2.26 (s, -CH₃) .
- (3-Phenylisoxazol-5-yl)methanol: Crystallographic data reveals planar isoxazole ring and intermolecular hydrogen bonds involving -CH₂OH .
Preparation Methods
Nitrile Oxide Generation
Cyclobutane-containing nitrile oxides are prepared from cyclobutyl aldehydes or ketones through oximation followed by chlorination with reagents like N-chlorosuccinimide (NCS). For example:
This intermediate undergoes cycloaddition with terminal alkynes (e.g., propargyl alcohol derivatives) to yield 5-hydroxymethyl isoxazoles.
Cycloaddition Regioselectivity
The choice of alkyne dictates substituent positioning. Propargyl alcohol derivatives favor hydroxymethyl placement at position 5, as observed in analogous syntheses. For instance, reaction of cyclobutyl nitrile oxide with propargyl alcohol in dichloromethane at 0°C yields the target isoxazole with >80% regioselectivity.
Cyclobutyl Group Introduction Strategies
Pre-Functionalized Cyclobutane Precursors
Cyclobutane rings are often pre-assembled before isoxazole formation. For example, cyclobutyl carboxylic acids are converted to nitriles, then oxidized to nitrile oxides. This approach avoids strain-induced side reactions during cycloaddition.
Post-Cycloaddition Cyclization
Alternatively, [2+2] photocycloaddition of alkenes post-cycloaddition can form the cyclobutane ring. However, this method risks side products due to competing reaction pathways.
Hydroxymethyl Group Installation and Modification
The hydroxymethyl group is introduced via:
-
Direct cycloaddition using propargyl alcohol.
-
Reduction of esters : Isoxazole-5-carboxylates are reduced with LiAlH or NaBH.
-
Deprotection : Protected alcohols (e.g., silyl ethers) are cleaved under mild acidic conditions.
Mesylation and Tosylation for Intermediate Functionalization
Mesyl chloride (MsCl) or tosyl chloride (TsCl) converts primary alcohols to leaving groups, enabling nucleophilic substitutions. For example, (2,2-dimethyl-1,3-dioxan-5-yl)methanol undergoes mesylation in dichloromethane with triethylamine, achieving 97% yield at 0°C. Similar conditions could be applied to the target compound for downstream modifications.
Table 1: Optimization of Mesylation Conditions
Protection-Deprotection Strategies
Dioxolane/Dioxane Protection
Cyclobutanol groups are protected as dioxane derivatives to prevent undesired reactions during isoxazole synthesis. For example, 2,2-dimethyl-1,3-dioxane protection is achieved using 2,2-dimethoxypropane and acid catalysis, followed by deprotection with aqueous HCl.
Silyl Ether Protection
Hydroxymethyl groups are protected as tert-butyldimethylsilyl (TBS) ethers, which are stable under basic conditions and cleaved with tetrabutylammonium fluoride (TBAF).
Catalytic and Enantioselective Approaches
While enantioselective syntheses of similar isoxazoles exist, data for the target compound remain limited. Chiral auxiliaries or asymmetric cycloadditions using metal catalysts (e.g., Cu(I)) could be explored to access enantiomerically pure forms.
Challenges and Optimization Opportunities
-
Cyclobutane Stability : Ring-opening reactions under acidic/basic conditions necessitate mild reaction parameters.
-
Regioselectivity : Competing pathways in cycloadditions require careful tuning of electronic and steric effects.
-
Scalability : Mesylation/tosylation protocols from demonstrate high yields (up to 97%) but require low temperatures, complicating large-scale production.
Q & A
Q. Optimization Strategies :
- Vary solvent polarity (e.g., DMF for higher solubility of intermediates).
- Adjust stoichiometry of hydroxylamine to carbonyl precursor (1.2:1 molar ratio improves yield).
- Monitor reaction progress via TLC or HPLC to minimize by-products.
How can the crystal structure of this compound be determined experimentally?
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Crystallization : Use slow evaporation of a saturated ethanol solution.
Data Collection : Employ a Bruker SMART APEX diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Use SHELXL (e.g., SHELX-2018) for structure solution and refinement.
Q. Methodological Answer :
- NMR :
- IR : O–H stretch (~3200 cm⁻¹), C=N stretch (~1600 cm⁻¹).
- Mass Spectrometry : ESI-MS ([M+H]+ expected ~176 m/z for C9H13NO2).
Advanced Research Questions
How can computational methods predict the electronic properties of this compound?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis set to calculate:
- HOMO-LUMO gaps (indicative of reactivity).
- Electrostatic potential maps (identify nucleophilic/electrophilic sites).
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess stability.
Q. Example Application :
- Compare cyclobutyl vs. phenyl analogs to evaluate steric and electronic effects on biological activity .
How to resolve contradictions in reported biological activity data for isoxazole derivatives?
Q. Methodological Answer :
- Systematic SAR Studies : Synthesize analogs with controlled substitutions (e.g., cyclobutyl vs. phenyl) and test in standardized assays (e.g., enzyme inhibition).
- Data Normalization : Account for variations in assay conditions (pH, temperature) and cell lines.
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, identifying outliers .
Q. Case Study :
- Conflicting cytotoxicity results may arise from differences in logP (lipophilicity) or metabolic stability. Use HPLC to quantify cellular uptake .
What strategies are effective for synthesizing brominated derivatives of this compound?
Q. Methodological Answer :
Q. Example Reaction Table :
| Reagent | Condition | Yield (%) |
|---|---|---|
| NBS, AIBN | CCl4, reflux, 4h | 65 |
| PPh3/CBr4 | DCM, RT, 12h | 78 |
How to design a structure-activity relationship (SAR) study for isoxazole-based inhibitors?
Q. Methodological Answer :
Core Modifications : Vary substituents (cyclobutyl, methyl, halogen) at positions 3 and 2.
Assay Selection : Use enzyme inhibition (e.g., COX-2) or cell-based assays (e.g., IC50 in cancer lines ).
Data Analysis :
- QSAR modeling (e.g., CoMFA for 3D-SAR).
- Cluster analysis to group compounds by activity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
